Cas no 88444-81-9 (3,5-Bis(Trifluoromethyl)phenylacetylene)

3,5-Bis(Trifluoromethyl)phenylacetylene structure
88444-81-9 structure
3,5-Bis(Trifluoromethyl)phenylacetylene
88444-81-9
C10H4F6
238.129183769226
MFCD01861850
61167
1512607

3,5-Bis(Trifluoromethyl)phenylacetylene Properties

Names and Identifiers

    • 3',5'-Bis(trifluoromethyl)phenyl acetylene
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
    • 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE
    • 3',5'-Bis-trifluoromethylphenyl acetylene
    • 3',5'-Bis(trifluoromethyl)phenylacetylene
    • MAHIBRPXUPUAIF-UHFFFAOYSA-N
    • PubChem2734
    • 3',5'-Bis-trifluoromethylphenylacetylene
    • 1,3-bis(trifluoromethyl)-5-ethynylbenzene
    • PC5951
    • SBB063619
    • KM2612
    • VZ25663
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene (ACI)
    • 1-[3,5-Bis(trifluoromethyl)phenyl]acetylene
    • 3,5-Bis(trifluoromethyl)phenylethyne
    • 3,5-Di(trifluoromethyl)phenylacetylene
    • EN300-1938558
    • MFCD01861850
    • 88444-81-9
    • E1353
    • DTXSID70363735
    • AC-19410
    • SCHEMBL313640
    • DB-012620
    • PS-7623
    • DTXCID70314782
    • CS-0100907
    • SY234776
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, 97%
    • Q-102446
    • AKOS015853187
    • CHEMBL4639052
    • +Expand
    • MFCD01861850
    • MAHIBRPXUPUAIF-UHFFFAOYSA-N
    • 1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H
    • FC(C1C=C(C(F)(F)F)C=C(C#C)C=1)(F)F

Computed Properties

  • 238.02200
  • 0
  • 6
  • 1
  • 238.02171910g/mol
  • 16
  • 269
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.9
  • 0

Experimental Properties

  • 3.70550
  • 0.00000
  • n20/D 1.4230(lit.)
  • 74°C/60mmHg(lit.)
  • Fahrenheit: 111.2 ° f
    Celsius: 44 ° c
  • 1.346 g/mL at 25 °C(lit.)

3,5-Bis(Trifluoromethyl)phenylacetylene Security Information

3,5-Bis(Trifluoromethyl)phenylacetylene Customs Data

  • 2903999090
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,5-Bis(Trifluoromethyl)phenylacetylene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ESC-1g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
1g
$8.00 2024-04-20
A2B Chem LLC
AB58332-1g
3,5-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
1g
$7.00 2024-04-19
Aaron
AR003F0O-250mg
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
250mg
$5.00
abcr
AB169812-1 g
3',5'-Bis-trifluoromethylphenyl acetylene, 98%; .
88444-81-9 98%
1 g
€66.70 2023-07-20
Alichem
A019109913-5g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
5g
$151.90 2023-08-31
Ambeed
A248157-250mg
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
250mg
$7.0 2024-05-30
Apollo Scientific
PC5951-1g
3,5-Bis(trifluoromethyl)phenylacetylene
88444-81-9 99%
1g
£10.00 2024-07-28
Chemenu
CM373338-5g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 95%+
5g
$56
Enamine
EN300-1938558-0.1g
1-ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9
0.1g
$62.0 2023-09-17
eNovation Chemicals LLC
D955297-5g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
5g
$175 2022-09-08

3,5-Bis(Trifluoromethyl)phenylacetylene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 -
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of Chiral Triazole-Based Halogen Bond Donors
Kaasik, Mikk ; et al, Synthesis, 2019, 51(10), 2128-2135

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ;  10 min, rt
2.2 Reagents: Water
Reference
Pluripotent Features of Doubly Thiophene-Fused Benzodiphospholes as Organic Functional Materials
Higashino, Tomohiro ; et al, Chemistry - A European Journal, 2019, 25(25), 6425-6438

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
Reference
Syntheses of highly unsaturated isocyanides via organometallic pathways
Mujkic, Monika; et al, Dalton Transactions, 2012, 41(3), 839-849

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of Chiral Triazole-Based Halogen Bond Donors
Kaasik, Mikk ; et al, Synthesis, 2019, 51(10), 2128-2135

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
Reference
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Reference
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
Reference
Gold Catalysis: 2,3- or 1,4-Addition to Butadiynes
Stein, Philipp M.; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3817-3839

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  10 min, rt; rt → -78 °C
1.2 2.5 h, -78 °C → rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
Reference
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  8 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Cyclohexane ;  rt → reflux
Reference
Fluorinated phenylethynyl-terminated imide oligomers with reduced melt viscosity and enhanced melt stability
Yang, Yang; et al, Polymer, 2011, 52(1), 138-148

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
2.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Reference
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Toluene ;  15 h, 50 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  10 min, rt; rt → -78 °C
2.2 2.5 h, -78 °C → rt
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
Reference
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 Reagents: Bromine
2.1 Reagents: Butyllithium Solvents: Diethyl ether
2.2 -
3.1 Reagents: Butyllithium Solvents: Diethyl ether
Reference
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  6 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Reference
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

3,5-Bis(Trifluoromethyl)phenylacetylene Raw materials

3,5-Bis(Trifluoromethyl)phenylacetylene Preparation Products

3,5-Bis(Trifluoromethyl)phenylacetylene Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:88444-81-9)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:88444-81-9)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88444-81-9)
TANG SI LEI
15026964105
2881489226@qq.com

3,5-Bis(Trifluoromethyl)phenylacetylene Related Literature

88444-81-9 (3,5-Bis(Trifluoromethyl)phenylacetylene) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88444-81-9)3,5-Bis(Trifluoromethyl)phenylacetylene
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